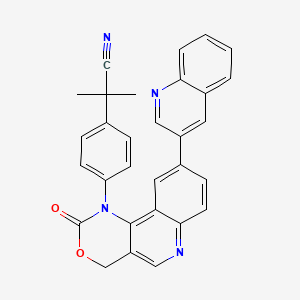

Filgotinib

Overview

Description

Filgotinib is an oral, preferential Janus kinase 1 (JAK1) inhibitor used primarily for the treatment of rheumatoid arthritis and ulcerative colitis. It selectively inhibits JAK1, which plays a crucial role in the signaling pathways of various proinflammatory cytokines. This compound has shown promising results in clinical trials, leading to its approval in several regions, including Europe, the United Kingdom, and Japan .

Mechanism of Action

- Specifically, Filgotinib inhibits JAK1, one of the four JAK subtypes (JAK1, JAK2, JAK3, and TYK2). JAK1 is involved in immune and hematologic functions .

- Additionally, it inhibits IL-6-induced STAT1 phosphorylation, reducing pro-inflammatory cytokine signaling .

- Serum C-reactive protein levels are also lowered in response to this compound administration .

Target of Action

Mode of Action

Result of Action

Preparation Methods

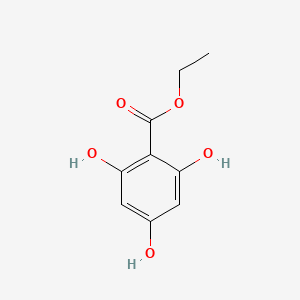

Synthetic Routes and Reaction Conditions: The synthesis of Filgotinib involves multiple steps, starting with the preparation of key intermediates. One method includes the reaction of 4-methylphenylboronic acid with pinacol and a halogenating agent to form an intermediate compound. This intermediate is then reacted with thiamorpholine 1,1-dioxide in the presence of a base to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of cost-effective raw materials, mild reaction conditions, and efficient purification techniques to ensure high purity and yield suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Filgotinib undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common for this compound due to its stable chemical structure.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, under specific conditions.

Common Reagents and Conditions:

Oxidation: Carboxylesterase isoform 2 is involved in the oxidation of this compound to its active metabolite.

Substitution: Halogenating agents and bases are commonly used in substitution reactions during the synthesis of intermediates.

Major Products Formed:

Scientific Research Applications

Filgotinib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

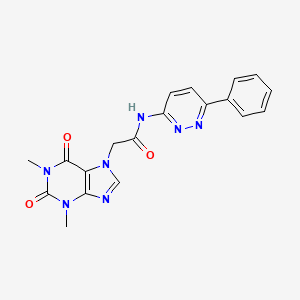

Tofacitinib: A non-selective JAK inhibitor targeting JAK1 and JAK3.

Baricitinib: A JAK inhibitor targeting JAK1 and JAK2.

Upadacitinib: Another selective JAK1 inhibitor with similar applications.

Filgotinib’s unique selectivity for JAK1 makes it a promising therapeutic option with potentially fewer side effects compared to less selective JAK inhibitors.

Properties

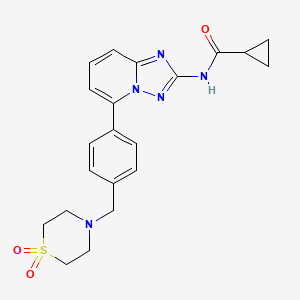

IUPAC Name |

N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJLVEAXPNLDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

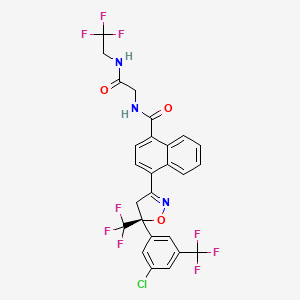

Canonical SMILES |

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152935 | |

| Record name | Filgotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

There are four Janus kinase (JAK) enzymes including JAK1, JAK2, JAK3, and tyrosine kinase 2. JAK1 mediates inflammatory cytokine signaling, while JAK2 and JAK3 are important components of hematologic and immune functions. Filgotinib selectively inhibits JAK1 and is for example nearly 30-fold more selective for JAK1 compared to JAK2. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is implicated in several inflammatory pathologies and has been found to be continuously active in patients who have RA. Sustained activation of this pathway contributes to aberrant processes which lead to disease progression including elevated levels of matrix metalloproteinases (MMPs) and reduced cell apoptosis in RA affected synovial tissues. Filgotinib acts on the JAK-STAT pathway by selectively inhibiting JAK1 phosphorylation and preventing STAT activation, which ultimately results in reduced proinflammatory cytokine signaling. | |

| Record name | Filgotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1206161-97-8 | |

| Record name | Filgotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206161-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filgotinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206161978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filgotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Filgotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FILGOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XVL385Q0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Filgotinib is a selective inhibitor of JAK1, a cytoplasmic tyrosine kinase involved in intracellular signaling of various cytokines and growth factors. [, , , , ]

A: this compound selectively binds to the catalytic domain of JAK1, hindering its activity and blocking the downstream signaling cascade. [, , , ]

A: this compound's inhibition of JAK1 leads to a significant reduction in pro-inflammatory cytokine signaling, including those associated with TH1, TH2, TH17, and potentially B cells, as well as innate immunity. This results in decreased inflammation, matrix degradation, cartilage destruction, angiogenesis, and leukocyte adhesion and recruitment. [, , ]

A: this compound exhibits high selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) in both biochemical and cellular assays. [, , , , ]

ANone: These research papers primarily focus on the pharmacological and clinical aspects of this compound, and do not provide detailed structural characterization like molecular formula, weight, or spectroscopic data.

ANone: These research papers focus on this compound's pharmacological properties and clinical performance. Information about material compatibility and stability under various conditions is not directly addressed in these studies.

A: this compound functions as an inhibitor of the JAK1 enzyme and does not have catalytic properties itself. [, , , ]

ANone: These research papers primarily focus on experimental data from in vitro, in vivo, and clinical studies. Information regarding specific computational chemistry and modeling studies conducted on this compound is not provided.

A: Clinical trials evaluated the this compound maleate tablet formulation, which demonstrated equivalent plasma exposures of this compound and its major metabolite compared to the reference this compound hydrochloride tablet. []

ANone: These research papers primarily focus on the clinical development and research findings of this compound. Information about specific SHE regulations and compliance is not included in these studies.

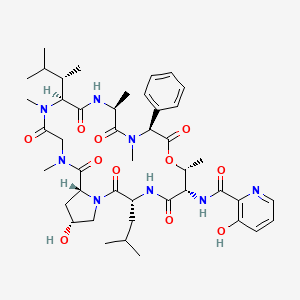

A: this compound is primarily metabolized into GS-829845, its major circulating active metabolite, which also exhibits JAK1 selectivity. [, ]

A: this compound reaches steady-state plasma concentrations within 2 days, with a half-life of 6-11 hours. Its active metabolite, GS-829845, shows higher plasma concentrations than this compound, with a half-life of 17-20 hours. []

A: A study comparing this compound pharmacokinetics in Japanese and Caucasian healthy volunteers found no significant differences in drug metabolism or sensitivity to JAK1 inhibition. This suggests that no dose adjustments based on ethnicity are required. []

A: The long half-life of the active metabolite, GS-829845, supports the once-daily oral administration of this compound. []

A: A clinical study evaluating the effect of this compound on the pharmacokinetics of atorvastatin, pravastatin, and rosuvastatin concluded that co-administration with this compound did not have a clinically meaningful impact on the exposure of these statins. []

A: this compound did not alter metformin exposure in a clinical study, indicating that neither this compound nor GS-829845 inhibit the organic cation transporter 2 (OCT2) and multidrug and toxin extrusion (MATE) 1/2K transporters at clinical doses. []

A: Exposure-response (ER) analyses were performed using data from both Phase 2 and Phase 3 trials in patients with rheumatoid arthritis. These analyses considered the combined exposures of this compound and its active metabolite (GS-829845) and supported the selection of 200 mg and 100 mg once-daily doses for evaluation in Phase 3 studies. The ER analyses indicated high response rates across a wide range of exposures for various efficacy endpoints and revealed no clear dose-dependent effects on safety. []

A: An interleukin-23 (IL-23) induced psoriatic arthritis mouse model was used to investigate this compound's mode of action. This model exhibited transcriptomic changes in both phalanges and colon, characterized by alterations in genes related to the IL-23/TH17 axis. This compound partially reversed these IL-23 induced gene expression changes, particularly affecting inflammatory markers and interferon signature genes in both tissues. []

A: Transcriptomic analysis of circulating leukocytes from rheumatoid arthritis patients in a Phase 2a study demonstrated that four weeks of this compound treatment impacted the expression levels of numerous genes, including those related to RA pathogenesis. []

A: Multiple Phase 2 and Phase 3 clinical trials, including DARWIN 1, DARWIN 2, FINCH 1, FINCH 2, and FINCH 3, have been conducted to evaluate this compound's efficacy and safety in patients with rheumatoid arthritis. These trials demonstrated significant improvements in various clinical endpoints, including American College of Rheumatology (ACR) response rates, disease activity scores, and remission rates. [, , , , , , , , , ]

A: A network meta-analysis of randomized controlled trials comparing this compound with other therapies for rheumatoid arthritis showed that this compound 100 mg and 200 mg once-daily, in combination with methotrexate, was the most efficacious intervention for achieving ACR20 responses. []

A: Subpopulation analyses of 24-week data from the global Phase 3 FINCH 3 study indicated that this compound provided faster responses and higher remission rates compared to methotrexate alone in Japanese patients with limited or no prior methotrexate exposure. []

A: A small, Phase 2 randomized, double-blind study was conducted to evaluate the safety and efficacy of this compound in patients with lupus membranous nephropathy. While limited conclusions could be drawn due to the small sample size, a potential therapeutic benefit was observed. []

A: A Phase 2 randomized, placebo-controlled trial (DIVERGENCE 2) investigated this compound's efficacy and safety in patients with perianal fistulizing Crohn's disease. This compound 200 mg demonstrated numerical reductions in the number of draining perianal fistulas based on combined clinical and MRI findings, suggesting potential therapeutic benefit. []

A: The SELECTION trial, a double-blind, randomized, placebo-controlled, Phase 2b/3 study, investigated the efficacy and safety of this compound in individuals with moderately to severely active ulcerative colitis. The results showed that this compound 200 mg induced and maintained improvements in various clinical endpoints and patient-reported outcomes, including clinical remission, mucosal healing, and health-related quality of life. []

A: Post-hoc analyses of the Phase 3 FINCH studies demonstrated that this compound significantly reduced pain in patients with rheumatoid arthritis, leading to improvements in health-related quality of life. []

ANone: These research papers do not explicitly discuss specific resistance mechanisms to this compound. Further research is needed to understand the potential development of resistance to this compound.

A: this compound demonstrated a generally favorable safety profile in clinical trials. Common adverse events included nasopharyngitis, headache, upper respiratory tract infection, and hypertension. The incidence of serious adverse events and laboratory abnormalities was generally low and comparable to placebo or active comparators. [, , , , , , , , , , ]

A: A thorough QT study conducted in healthy subjects confirmed that this compound and its major metabolite do not prolong the QTc interval, indicating a low risk of cardiac arrhythmias. []

A: The long-term safety profile of this compound observed in the DARWIN 3 and FINCH 4 extension studies was largely consistent with that seen in the shorter-term parent trials, with no new safety signals identified. [, ]

ANone: These research papers focus on the pharmacological effects and clinical outcomes of this compound administered orally. Information regarding specific drug delivery strategies or targeting approaches is not provided.

A: A study analyzing gene expression profiles in circulating leukocytes of rheumatoid arthritis patients identified potential response biomarkers associated with treatment with this compound. These biomarkers were enriched in pathways relevant to RA pathogenesis, suggesting their potential for predicting treatment efficacy. []

A: Treatment with this compound significantly reduced the levels of various inflammatory biomarkers in rheumatoid arthritis patients, including IL-6, TNFα, SAA, MMP1, and MMP3. This reduction in inflammatory markers aligns with the clinical efficacy observed in these patients. [, ]

A: Patients treated with this compound in combination with methotrexate showed significant reductions in the MBDA score, driven by key biomarkers reflecting both inflammation and joint injury. []

ANone: These research papers primarily focus on the clinical aspects and efficacy of this compound. They do not provide detailed descriptions of the specific analytical methods used for its characterization or quantification.

ANone: These research papers focus on the clinical development and pharmacological properties of this compound, and do not address its environmental impact or degradation.

ANone: These research papers do not specifically address the dissolution and solubility properties of this compound.

ANone: These research papers primarily present clinical data and do not delve into the specific details of analytical method validation for this compound.

ANone: These research papers primarily focus on the clinical research aspects of this compound and do not discuss specific quality control or assurance measures.

ANone: These research papers primarily focus on the efficacy and safety aspects of this compound. Information about its potential immunogenicity or strategies to mitigate immunological responses is not provided.

A: this compound is a substrate of P-glycoprotein (P-gp), but the interaction is not considered clinically relevant. Additionally, studies indicate that neither this compound nor its active metabolite inhibit OCT2 or MATE1/2K transporters. []

A: In vitro studies show that this compound and its active metabolite do not interact with cytochrome P450 enzymes or uridine 5'-diphospho-glucuronosyltransferases at clinically relevant concentrations. Clinical studies confirm the lack of relevant pharmacokinetic drug interactions with CYP3A4 substrates. []

ANone: These research papers focus on this compound's clinical use and efficacy. Information about biocompatibility and biodegradability is not directly addressed.

A: Clinical trials and network meta-analysis studies have compared this compound to placebo, methotrexate, and adalimumab in rheumatoid arthritis. These studies indicate that this compound exhibits superior efficacy in terms of ACR responses and remission rates compared to methotrexate and comparable efficacy to adalimumab. [, , , , , , , ]

A: Matching-adjusted indirect comparisons of this compound 200 mg with vedolizumab, tofacitinib, and ustekinumab in patients with moderately to severely active ulcerative colitis suggested similar or improved efficacy outcomes with this compound compared to the comparators. []

ANone: These research papers focus on the clinical aspects of this compound and do not discuss recycling or waste management strategies.

ANone: The research papers describe the use of various tools and resources for efficient research, including:

A: this compound was approved in Europe and Japan for the treatment of rheumatoid arthritis in 2020. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.